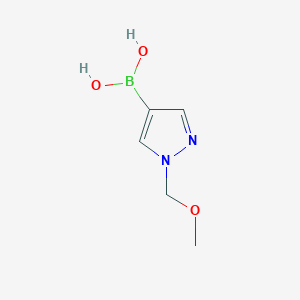

(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸は、メトキシメチル基とボロン酸官能基が置換されたピラゾール環を特徴とする有機ホウ素化合物です。

2. 製法

合成経路と反応条件: (1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸の合成は、通常、ピラゾール誘導体とボロン酸前駆体の反応を含みます。一般的な方法の1つは、穏やかな条件下でビス(ピナコラト)ジボロンを用いたハロゲン化ピラゾールのパラジウム触媒によるボリル化です。反応は通常、炭酸カリウムなどの塩基とトリフェニルホスフィンなどの配位子の存在下で行われます。

工業的製法: (1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸の工業的生産は、同様の合成経路を大規模で行う場合があります。連続フロー反応器と自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の生成物を高純度で取得します。

反応の種類:

鈴木-宮浦カップリング: この化合物は、さまざまなアリールまたはビニルハライドと鈴木-宮浦カップリング反応を起こし、新しい炭素-炭素結合を形成することができます。反応は通常、パラジウム錯体によって触媒され、炭酸カリウムなどの塩基を必要とします。

酸化: ボロン酸基は、対応するボロン酸エステルまたはボレートを形成するように酸化することができます。

置換: メトキシメチル基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件:

パラジウム触媒: 鈴木-宮浦カップリング反応で使用されます。

塩基: 炭酸カリウム、水酸化ナトリウム。

酸化剤: 過酸化水素、過ホウ酸ナトリウム。

主な生成物:

炭素-炭素カップリング生成物: 鈴木-宮浦カップリングによって形成されます。

ボロン酸エステル/ボレート: 酸化反応によって形成されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. The reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.

Boronic Esters/Borates: Formed through oxidation reactions.

科学的研究の応用

(1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸は、科学研究でいくつかの応用があります。

有機合成: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

医薬品化学:

材料科学: ポリマーやその他のユニークな特性を持つ材料の合成に使用されます。

生物学的研究: 生化学アッセイにおけるリガンドとしての可能性と、酵素メカニズムを研究するためのツールとして調査されています。

作用機序

(1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸の化学反応における作用機序は、標的分子とのボロネート錯体の形成を含みます。鈴木-宮浦カップリングでは、ボロン酸基はパラジウム錯体とトランスメタル化され、続いて還元的脱離によって新しい炭素-炭素結合が形成されます。メトキシメチル基は求核置換反応に関与し、合成応用における汎用性を提供します。

類似化合物:

フェニルボロン酸: 鈴木-宮浦カップリングで使用される別のボロン酸ですが、ピラゾール環がありません。

(1H-ピラゾール-4-イル)ボロン酸: メトキシメチル基のない類似の構造。

(1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸エステル: 化合物のエステル誘導体。

ユニークさ: (1-(メトキシメチル)-1H-ピラゾール-4-イル)ボロン酸は、メトキシメチル基とボロン酸官能基の両方が存在するため、ユニークです。この組み合わせは、合成応用において独自の反応性と汎用性を提供し、有機化学における貴重な化合物となっています。

類似化合物との比較

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the pyrazole ring.

(1H-Pyrazol-4-yl)boronic Acid: Similar structure but without the methoxymethyl group.

(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic Ester: An ester derivative of the compound.

Uniqueness: (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the methoxymethyl group and the boronic acid functional group. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.

特性

分子式 |

C5H9BN2O3 |

|---|---|

分子量 |

155.95 g/mol |

IUPAC名 |

[1-(methoxymethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C5H9BN2O3/c1-11-4-8-3-5(2-7-8)6(9)10/h2-3,9-10H,4H2,1H3 |

InChIキー |

SYZGLBMYJAQKHV-UHFFFAOYSA-N |

正規SMILES |

B(C1=CN(N=C1)COC)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)

![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)

![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)